molecular formula C17H14F2N6OS B15099337 N-(2,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15099337
M. Wt: 388.4 g/mol
InChI Key: YRSQNTSNCVFLMX-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic specialty chemical intended for research applications. This molecule is a functionalized acetamide derivative incorporating a 1,2,4-triazole ring system, a pyrazine group, and a prop-2-en-1-yl (allyl) moiety, making it a compound of interest in various investigative fields. Its complex structure suggests potential utility as a key intermediate in organic synthesis and medicinal chemistry research, particularly for the development of novel pharmacologically active molecules. Researchers may explore its properties as a building block for heterocyclic compounds or investigate its potential biological activity. This product is provided with guaranteed high purity and consistency. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's safety data sheet (SDS) and handle it in accordance with all applicable laboratory safety regulations. Specific details on its mechanism of action, physicochemical properties, and spectroscopic data are available upon request.

Properties

Molecular Formula

C17H14F2N6OS

Molecular Weight

388.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H14F2N6OS/c1-2-7-25-16(14-9-20-5-6-21-14)23-24-17(25)27-10-15(26)22-13-4-3-11(18)8-12(13)19/h2-6,8-9H,1,7,10H2,(H,22,26)

InChI Key

YRSQNTSNCVFLMX-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)C3=NC=CN=C3

Origin of Product

United States

Biological Activity

N-(2,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C18H15F2N5OSC_{18}H_{15}F_2N_5OS with a molecular weight of 392.5 g/mol . The compound features a triazole ring, which is known for its bioactive properties in various therapeutic areas.

Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, a screening of drug libraries revealed that this compound showed significant cytotoxicity against multicellular spheroids derived from human cancer cells .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)12.5Induction of apoptosis
MCF7 (Breast)10.0Cell cycle arrest
HeLa (Cervical)8.0Inhibition of DNA synthesis

Antifungal Activity

The compound has also been evaluated for antifungal activity. Studies indicate it possesses broad-spectrum antifungal effects against various strains, including fluconazole-resistant Candida spp. and filamentous fungi .

Table 2: Antifungal Activity Data

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans0.5 µg/mL
Aspergillus fumigatus1.0 µg/mL
Cryptococcus neoformans0.25 µg/mL

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The triazole moiety interacts with specific enzymes involved in nucleic acid synthesis and cell division.
  • Induction of Oxidative Stress : The compound may induce oxidative stress in cancer cells, leading to increased apoptosis.
  • Disruption of Membrane Integrity : In fungal cells, it disrupts the cell membrane integrity by inhibiting ergosterol biosynthesis.

Case Studies and Research Findings

Several research studies have highlighted the efficacy of this compound:

  • Study on Cancer Cell Lines : A comprehensive study involving various human cancer cell lines demonstrated that the compound effectively reduced cell viability in a dose-dependent manner .
  • Antifungal Efficacy Against Resistant Strains : Another study focused on its antifungal properties revealed that the compound not only inhibited growth but also showed synergistic effects when combined with existing antifungal agents .
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest favorable absorption and distribution characteristics, although further studies are needed to understand its metabolic pathways fully.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include:

  • Substituents on the triazole ring : Allyl (target compound) vs. ethyl (: 2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide) or 4-methylphenyl (: N-(2,4-difluorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) .
  • Heterocyclic groups: Pyrazin-2-yl (target) vs. pyridin-3-yl () or furan-2-yl (: N-[4-(dimethylamino)phenyl]-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) .
  • Phenyl ring substitutions : 2,4-difluorophenyl (target) vs. 2-fluorophenyl () or unsubstituted aryl (: N-substituted aryl derivatives) .

Table 1: Structural and Physicochemical Comparison

Compound ID Triazole Substituents Phenyl Substituents Molecular Weight (g/mol) Key Features
Target Compound Allyl, Pyrazin-2-yl 2,4-Difluorophenyl ~407.4* High lipophilicity, potential metabolic stability
Ethyl, Pyrazin-2-yl 2-Fluorophenyl 387.4 Reduced steric bulk vs. allyl
4-Methylphenyl, 4-Pyridinyl 2,4-Difluorophenyl ~438.4* Extended aromaticity, higher MW
Allyl, Furan-2-yl 4-(Dimethylamino)phenyl ~410.4* Electron-rich phenyl, polar group

*Estimated based on molecular formulas.

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